Superior Oral Bioavailability of Valopicitabine Dihydrochloride Compared to Its Active Metabolite NM107
A fundamental limitation of the active moiety 2'-C-methylcytidine (NM107) is its poor oral bioavailability, which was specifically addressed by the synthesis of Valopicitabine dihydrochloride as a 3'-O-L-valinyl ester prodrug [1]. This prodrug modification enables active transport across the intestinal epithelium, dramatically increasing systemic exposure to the active drug [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Oral bioavailability of NM107 (after oral valopicitabine administration) was determined to be 68.3% [2]. |
| Comparator Or Baseline | 2'-C-methylcytidine (NM107): Pharmacokinetic studies revealed it suffers from low oral bioavailability [1]. |
| Quantified Difference | 68.3% absolute oral bioavailability versus unquantified but reported as 'low' for the parent nucleoside. |
| Conditions | Absolute oral bioavailability of valopicitabine measured as plasma NM107 in humans [2]. |
Why This Matters
This quantifiable improvement in oral bioavailability is the primary reason for the compound's development, making it the essential choice for any oral HCV polymerase inhibition study in vivo.
- [1] Pierra C, Benzaria S, Amador A, et al. Synthesis and pharmacokinetics of valopicitabine (NM283), an efficient prodrug of the potent anti-HCV agent 2'-C-methylcytidine. J Med Chem. 2006;49(22):6614-6620. PMID: 17064080. View Source
- [2] Zhou XJ, et al. 623 Safety and pharmacokinetics of NM107 following intravenous infusion of escalating doses in healthy volunteers: Determination of absolute oral bioavailability of valopicitabine (NM283). Journal of Hepatology. 2006;44(Supplement 2):S229. View Source
